molecular formula C5H10N2O5 B14557176 4-Amino-3-hydroxyglutamic acid CAS No. 62243-31-6

4-Amino-3-hydroxyglutamic acid

Cat. No.: B14557176
CAS No.: 62243-31-6
M. Wt: 178.14 g/mol
InChI Key: ROZOJQWPTMSEJM-NUWTVHIESA-N
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Description

4-Amino-3-hydroxyglutamic Acid is a specialized glutamic acid derivative supplied for research and experimental purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Glutamic acid itself is a fundamental molecule in biochemistry, serving as the most abundant excitatory neurotransmitter in the central nervous system and playing critical roles in cellular metabolism . Researchers are particularly interested in modified amino acids like hydroxy and amino variants for their potential to influence neurological pathways and metabolic processes. Glutamic acid and its derivatives are pivotal in processes such as synaptic plasticity, which underpins learning and memory . Furthermore, structural analogs of glutamic acid are investigated for their bioactivity, including potential applications as anticancer agents by interfering with metabolic processes in proliferating cells . The study of such compounds continues to be a significant area of inquiry in neuroscience and cell biology. Researchers utilize this compound at their own risk and should conduct all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62243-31-6

Molecular Formula

C5H10N2O5

Molecular Weight

178.14 g/mol

IUPAC Name

(4S)-2,4-diamino-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H10N2O5/c6-1(4(9)10)3(8)2(7)5(11)12/h1-3,8H,6-7H2,(H,9,10)(H,11,12)/t1-,2?,3?/m0/s1

InChI Key

ROZOJQWPTMSEJM-NUWTVHIESA-N

Isomeric SMILES

[C@H](C(C(C(=O)O)N)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)(C(C(=O)O)N)O

Origin of Product

United States

Occurrence and Natural Sources of 4 Hydroxyglutamic Acid

Isolation from Microorganisms and Plants (e.g., Linaria vulgaris, Hemerocallis fulva)

4-Hydroxy-L-glutamic acid is a naturally occurring amino acid that has been identified in a variety of plant species. Scientific research has documented its presence in plants such as Linaria vulgaris (common toadflax) and Phlox decussata. nih.gov Furthermore, various amide derivatives of 4-hydroxy-L-glutamic acid have been discovered in numerous other plants. nih.gov

In the daylily Hemerocallis fulva, derivatives of the related compound 4-hydroxyglutamine have been isolated. researchgate.netnih.govjst.go.jp For instance, novel amino acid amides, including N²-(1-β-D-fructopyranosyl)-N⁵-(2′,5′-dihydro-2′-furyl-3′-hydroxymethyl)-γ-hydroxyglutamine, have been successfully isolated from Hemerocallis fulva L. var. sempervirens. nih.govjst.go.jp The synthesis of other complex natural products, such as the alkaloid hemerocallisamine I, utilizes (2S,4S)-4-hydroxyglutamic acid lactone as a key intermediate, further highlighting the relevance of this compound structure in the chemistry of Hemerocallis fulva. researchgate.net

Presence as a Metabolite in Mammalian Systems

In mammalian systems, 4-hydroxyglutamic acid exists as a key intermediate in specific metabolic pathways. It is recognized as a metabolite in the degradation pathway of hydroxyproline (B1673980), an amino acid primarily derived from the turnover of endogenous collagen or from dietary sources. nih.govnih.gov The compound serves as the metabolic precursor to 4-hydroxy-2-oxoglutarate (HOG). nih.gov

The metabolism of 4-hydroxyglutamic acid involves a transamination reaction catalyzed by the enzyme 4-hydroxyglutamate aminotransferase. In this reaction, 4-hydroxy-L-glutamate reacts with 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and L-glutamate. foodb.ca This metabolic link is particularly significant in the context of certain inborn errors of metabolism. For example, the catabolism of the essential amino acid lysine (B10760008) involves pathways that can lead to the accumulation of metabolites like 3-hydroxyglutaric acid in certain genetic disorders. mdpi.com

Detection in Biological Fluids for Research Applications

The detection and quantification of 4-hydroxyglutamate (4OHGlu) in biological fluids have become crucial for research and clinical diagnostics, particularly in the study of metabolic disorders. nih.gov Elevated levels of 4OHGlu in urine serve as a specific and robust biomarker for Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder that often leads to kidney stone disease in children. nih.govresearchgate.net This condition is caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase. nih.govmyriad.com The deficiency of this enzyme leads to the accumulation of upstream metabolites, including 4OHGlu. nih.gov

For research and diagnostic screening, 4OHGlu is measured in urine samples. While standard amino acid analysis methods like ion exchange or reverse-phase chromatography are not reliable due to co-elution with other urine constituents, a high-throughput screening method using flow injection analysis electrospray tandem mass spectrometry has been successfully developed. nih.gov This method allows for the stable and accurate quantification of 4OHGlu and has been incorporated into multi-analyte panels used for the comprehensive screening of inborn errors of metabolism. nih.govresearchgate.net Research has shown that urinary 4OHGlu levels are significantly higher in PH3 patients compared to healthy controls and can also be used to identify obligate carriers of the genetic mutation. nih.govresearchgate.net The compound has also been detected in stored newborn screening dried blood spot samples, highlighting its utility for early diagnosis. researchgate.net

Patient Group4OHGlu Level (μmol/mmol of creatinine)Reference
PH3 Patients6.5 to 98 nih.govresearchgate.net
Obligate Carriers (Parents)0.6 to 2.5 researchgate.net
Age-Matched Controls<4.2 researchgate.net
Age-Matched Controls (for carriers)<1.4 researchgate.net

Biosynthesis and Metabolic Pathways of 4 Hydroxyglutamic Acid

Enzymatic Biosynthesis Pathways

The formation of 4-hydroxyglutamic acid is accomplished through specific enzymatic processes, including the conversion of proline-related compounds and general mechanisms of amino acid hydroxylation.

A primary biosynthetic route for 4-hydroxyglutamic acid involves the action of the mitochondrial enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH). hmdb.caebi.ac.uk This enzyme catalyzes the NAD+-dependent, irreversible oxidation of delta-1-pyrroline-5-carboxylate (P5C), a product derived from proline or ornithine, to yield glutamate (B1630785). ebi.ac.ukfrontiersin.org In a similar fashion, P5CDH can act on hydroxylated analogs of its primary substrate. Specifically, it facilitates the conversion of 3-hydroxy-1-pyrroline-5-carboxylate (pyrroline hydroxycarboxylic acid) into 4-hydroxyglutamic acid. hmdb.cagenome.jpnih.gov This reaction is a crucial step in the metabolic pathways that link the catabolism of hydroxyproline (B1673980) to glutamate metabolism. nih.gov

Table 1: Enzymatic Formation of 4-Hydroxyglutamic Acid
SubstrateEnzymeProductCellular Location
Pyrroline Hydroxycarboxylic Acid (3-hydroxy-1-pyrroline-5-carboxylate)Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)4-Hydroxyglutamic acidMitochondria

The introduction of a hydroxyl (-OH) group onto an amino acid is a post-translational modification catalyzed by a class of enzymes known as hydroxylases. metwarebio.comcreative-proteomics.com This process is fundamental to the synthesis of various hydroxy amino acids and is not limited to 4-hydroxyglutamic acid. mdpi.com The general mechanism involves the insertion of an oxygen atom from molecular oxygen (O2) into the amino acid's side chain. creative-proteomics.com

These reactions typically require cofactors to proceed. Many hydroxylases are metalloenzymes, often containing iron (Fe2+) in their active site, which is essential for activating molecular oxygen. creative-proteomics.com Other cofactors, such as tetrahydropterins, can also be involved, serving as electron donors to reduce one atom of the oxygen molecule to water, while the other is incorporated into the amino acid substrate. nih.gov The specificity of the hydroxylase determines which amino acid is modified and at which position, leading to a diverse range of hydroxylated amino acid derivatives with various biological functions. metwarebio.comresearchgate.net

Catabolism and Downstream Metabolic Fates

Once synthesized, 4-hydroxyglutamic acid can be channeled into several downstream metabolic pathways, where it is converted into other biologically relevant molecules.

The catabolism of 4-hydroxyglutamic acid can be initiated by the enzyme proline dehydrogenase 1, which is located in the inner mitochondrial membrane. hmdb.cafrontiersin.org This enzyme catalyzes the oxidation of 4-hydroxy-L-glutamic acid to produce L-4-hydroxyglutamate semialdehyde. hmdb.cafrontiersin.org This reaction is analogous to the first step of proline catabolism, where proline dehydrogenase converts proline into P5C. frontiersin.org The product, L-4-hydroxyglutamate semialdehyde, is an intermediate that can undergo further metabolic transformations. ymdb.carsc.org

Transamination is a key reaction in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid. youtube.comlibretexts.org 4-Hydroxy-L-glutamic acid participates in such a reaction, catalyzed by the enzyme 4-hydroxyglutamate aminotransferase (also known as 4-hydroxyglutamate transaminase). hmdb.cawikipedia.org In this reversible reaction, 4-hydroxy-L-glutamic acid donates its amino group to 2-oxoglutarate. The products of this transfer are 4-hydroxy-2-oxoglutarate and L-glutamate. hmdb.cawikipedia.org This reaction integrates the metabolism of 4-hydroxyglutamic acid with that of glutamate, a central molecule in nitrogen metabolism. libretexts.org

Table 2: Key Catabolic Reactions of 4-Hydroxyglutamic Acid
Reaction TypeSubstratesEnzymeProducts
Oxidation4-Hydroxy-L-glutamic acidProline Dehydrogenase 1L-4-Hydroxyglutamate Semialdehyde
Transamination4-Hydroxy-L-glutamic acid, 2-Oxoglutarate4-Hydroxyglutamate Aminotransferase4-Hydroxy-2-oxoglutarate, L-Glutamate

Research has identified 4-hydroxy-L-glutamic acid as an intermediate in the broader metabolism of gamma-hydroxyglutamic acid. hmdb.cacdnsciencepub.com The metabolic pathways of hydroxylated glutamates are complex and interconnected. The conversion of gamma-hydroxyglutamic acid can lead to the formation of 4-hydroxy-L-glutamic acid, which is then further metabolized as described above. sigmaaldrich.com This places 4-hydroxy-L-glutamic acid at a crossroads, linking the degradation pathways of different hydroxylated amino acids and feeding into central amino acid metabolism. hmdb.cacdnsciencepub.com

Metabolic Interconnections with Other Amino Acids and Central Carbon Metabolism (e.g., 2-oxoglutarate, L-glutamate)

The metabolic fate of 4-hydroxyglutamic acid is intrinsically linked to mainstream amino acid and carbohydrate metabolism through a critical transamination reaction. This biochemical conversion allows the carbon skeleton of 4-hydroxyglutamic acid to be integrated into central metabolic pathways.

The primary enzymatic reaction involves the transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate (also known as α-ketoglutarate). wikipedia.org This reaction yields L-glutamate and 4-hydroxy-2-oxoglutarate. hmdb.ca The process is catalyzed by the enzyme 4-hydroxyglutamate transaminase (EC 2.6.1.23), which belongs to the transferase family of enzymes. wikipedia.org This enzyme is also referred to as 4-hydroxyglutamate aminotransferase. wikipedia.org

This single reaction establishes two crucial metabolic connections:

Link to L-Glutamate Pool: The production of L-glutamate directly incorporates the nitrogen from 4-hydroxyglutamic acid into the cell's general glutamate pool. L-glutamate is a central hub in amino acid metabolism, acting as a precursor for the synthesis of other amino acids and nitrogenous compounds. nih.govsmpdb.ca It can also be deaminated to release ammonia (B1221849) and regenerate 2-oxoglutarate. libretexts.org

Link to Central Carbon Metabolism: The reaction utilizes 2-oxoglutarate, a key intermediate in the citric acid (TCA) cycle. libretexts.org By consuming 2-oxoglutarate and producing L-glutamate, this pathway is directly tied to the energy-producing core of cellular respiration. researchgate.net Conversely, the product 4-hydroxy-2-oxoglutarate is a keto acid that can be further metabolized.

The enzyme 4-hydroxyglutamate transaminase is a key player in the metabolism of arginine and proline. wikipedia.orggenome.jp Furthermore, 4-hydroxy-L-glutamic acid itself is recognized as an intermediate in the metabolic degradation of hydroxyproline, an amino acid primarily derived from the turnover of collagen. nih.govnih.gov This places the metabolism of 4-hydroxyglutamic acid within the broader context of protein catabolism and amino acid recycling.

The key transamination reaction is summarized in the table below.

SubstratesProductsEnzymeEnzyme Commission (EC) Number
4-hydroxy-L-glutamate4-hydroxy-2-oxoglutarate4-hydroxyglutamate transaminase2.6.1.23
2-oxoglutarateL-glutamate(4-hydroxyglutamate aminotransferase)

This table details the reversible reaction catalyzed by 4-hydroxyglutamate transaminase, linking 4-hydroxyglutamic acid metabolism with central intermediates L-glutamate and 2-oxoglutarate. wikipedia.orghmdb.ca

Some research indicates that 4-hydroxyglutamate transaminase activity may be carried out by other, less specific transaminases, such as aspartate aminotransferase. genome.jphmdb.ca This suggests a potential overlap in substrate specificity among aminotransferase enzymes, further integrating the metabolism of hydroxylated amino acids with common metabolic pathways.

Enzymatic Interactions and Biocatalysis of 4 Hydroxyglutamic Acid

Characterization of Enzymes Interacting with 4-Hydroxyglutamic Acid

A variety of enzymes are involved in the metabolism and synthesis of hydroxyamino acids. These enzymes exhibit high specificity and efficiency, making them powerful tools in biocatalysis.

Aminotransferases, or transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov These enzymes are central to amino acid metabolism, linking the metabolism of amino acids with that of carbohydrates. libretexts.org They typically require pyridoxal-5′-phosphate (P5'P) as a coenzyme. nih.gov

A specific enzyme, 4-hydroxyglutamate transaminase (EC 2.6.1.23), directly participates in the metabolism of 4-hydroxyglutamic acid. It catalyzes the reversible reaction between 4-hydroxy-L-glutamate and 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and L-glutamate. wikipedia.org

In biocatalytic applications, other aminotransferases are used in cascade reactions. For instance, Aspartate Aminotransferase (AspAT) from E. coli is employed to regenerate L-glutamate, which serves as an amine donor in the synthesis of γ-hydroxy-α-amino acids. acs.orgacs.org This is often coupled with a branched-chain α-amino acid aminotransferase (BCAT) , which performs the primary amination of the 4-hydroxy-2-oxo acid intermediate. acs.orgnih.gov

Table 1: Aminotransferases in 4-Hydroxyglutamic Acid Metabolism and Synthesis

Enzyme Name Abbreviation EC Number Role Source Organism (Example)
4-Hydroxyglutamate Aminotransferase - 2.6.1.23 Catalyzes the transamination of 4-hydroxy-L-glutamate. wikipedia.org Rat Liver
Aspartate Aminotransferase AspAT 2.6.1.1 Regenerates L-glutamate in synthetic cascades. acs.orgacs.org Escherichia coli
Branched-Chain α-Amino Acid Aminotransferase BCAT 2.6.1.42 Aminates 4-hydroxy-2-oxo acids to form γ-hydroxy-α-amino acids. acs.orgnih.gov Escherichia coli

Dehydrogenases are oxidoreductases that catalyze the removal of hydrogen atoms from a substrate, often transferring them to an acceptor like NAD⁺ or NADP⁺. While enzymes like Proline Dehydrogenase and Delta-1-Pyrroline-5-Carboxylate Dehydrogenase are critical in the metabolism of proline and arginine, direct evidence linking them to the metabolism of 4-amino-3-hydroxyglutamic acid is not extensively documented.

However, the broader metabolism of related amino acids heavily involves dehydrogenases. Glutamate (B1630785) dehydrogenase (GDH) , for example, catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849), a key intersection between amino acid and carbohydrate metabolism. libretexts.orgnih.gov In the context of related compounds, 4-hydroxybutyrate dehydrogenase catalyzes the conversion of 4-hydroxybutanoate (B1227057) to succinate (B1194679) semialdehyde, demonstrating the role of dehydrogenases in processing hydroxylated acid molecules. nih.govwikipedia.org The metabolism of 3-hydroxyglutaric acid, which can accumulate in certain metabolic disorders, involves the enzyme glutaryl-CoA dehydrogenase (GCDH) in the catabolic pathway of lysine (B10760008) and tryptophan. biocrates.com

The introduction of a hydroxyl group onto an amino acid is a key step in the synthesis of hydroxyamino acids and is catalyzed by hydroxylases and dioxygenases. mdpi.com These enzymes are valued for their high regioselectivity and stereoselectivity, which is difficult to achieve through traditional chemical synthesis. mdpi.comresearchgate.net

A prominent family of these enzymes is the Fe(II)/2-oxoglutarate-dependent (Fe/2-KG) dioxygenases. researchgate.net These enzymes catalyze the hydroxylation of a C-H bond on various amino acids, including lysine, proline, and arginine. researchgate.netresearchgate.net The biocatalytic synthesis of hydroxylated amino acids often involves expressing the genes for these enzymes in host organisms like Corynebacterium glutamicum or Escherichia coli. mdpi.comdoaj.org For example, a novel amino acid hydroxylase from Sulfobacillus thermotolerans has been identified that catalyzes the stereoselective hydroxylation of L-histidine and L-glutamine to produce l-threo-β-hydroxy-amino acids. nih.gov

Biocatalytic Approaches for the Synthesis of 4-Hydroxyglutamic Acid and its Derivatives

Biocatalysis leverages the specificity of enzymes to create complex molecules like 4-hydroxyglutamic acid. These methods are often more efficient and environmentally friendly than purely chemical routes.

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis. nih.gov This approach allows for the flexible creation of substrates through chemical means, which are then converted into the desired chiral products by enzymes. nih.gov This strategy has been successfully applied to the synthesis of various complex molecules, including 4-substituted glutamate analogues and the non-canonical amino acid 4,5-dihydroxy-L-isoleucine. acs.orgchemrxiv.org By integrating enzymatic steps, such as C-H hydroxylation or transamination, into a chemical synthesis route, chemists can achieve high levels of efficiency and stereocontrol. acs.orgresearchgate.net

A highly effective biocatalytic method for producing γ-hydroxy-α-amino acids is the tandem aldol (B89426) addition–transamination reaction, which can be performed in a one-pot, two-step process. acs.orgnih.govnih.gov

Enantioselective Aldol Addition : The first step involves the aldol addition of pyruvate (B1213749) to an aldehyde. This reaction is catalyzed by an aldolase, such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. This step creates a chiral 4-hydroxy-2-oxo acid intermediate with high efficiency and stereoselectivity. acs.orgnih.gov

Enantioselective Transamination : The intermediate 4-hydroxy-2-oxo acid is then aminated to the final γ-hydroxy-α-amino acid product using an S-selective transaminase. nih.gov

Several transamination systems have been developed for this second step. acs.org One system uses a branched-chain α-amino acid aminotransferase (BCAT) with L-glutamate (L-Glu) as the amine donor. To overcome product inhibition, this is coupled with an aspartate aminotransferase (AspAT) that regenerates L-Glu using L-aspartate (L-Asp) as a substrate. acs.org The oxaloacetate byproduct spontaneously decomposes to pyruvate and CO₂, shifting the reaction equilibrium toward the desired product. acs.orgnih.gov An alternative strategy employs benzylamine (B48309) as the amine donor, with a benzaldehyde (B42025) lyase (BAL) added to convert the resulting benzaldehyde into benzoin, which also helps to drive the reaction forward. nih.govnih.gov

Table 2: Enzymatic Routes for Tandem Aldol Addition–Transamination

Route Component System 1 System 2
Aldolase trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) nih.gov trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) nih.gov
Primary Transaminase Branched-chain α-amino acid aminotransferase (BCAT) acs.org S-selective Transaminase (e.g., T039) nih.gov
Amine Donor L-Glutamate (L-Glu) acs.org Benzylamine nih.gov
Recycling/Equilibrium Shift Aspartate aminotransferase (AspAT) to regenerate L-Glu from L-Asp. acs.org Benzaldehyde lyase (BAL) to convert benzaldehyde byproduct to benzoin. nih.gov

Enzyme Engineering for Stereoselective Hydroxylation and Production

The precise control over stereochemistry is a critical challenge in the synthesis of complex molecules like 4-hydroxyglutamic acid, which contains multiple stereogenic centers. Enzyme engineering has emerged as a powerful strategy to develop highly selective biocatalysts for the hydroxylation of glutamic acid, enabling the production of specific stereoisomers. This approach involves modifying the structure of enzymes to enhance their activity, stability, and, most importantly, their stereoselectivity. mdpi.com

Advances in protein engineering, including rational design and directed evolution, have facilitated the development of enzymes with tailored properties for specific synthetic applications. researchgate.net For instance, enzymes like α-ketoglutarate-dependent dioxygenases have been identified and engineered for the regio- and stereoselective hydroxylation of C-H bonds in various amino acids. acs.org While much of the foundational work has focused on amino acids like lysine and arginine, the principles are directly applicable to the production of hydroxyglutamic acids.

Researchers have successfully utilized enzyme engineering to alter and improve the stereochemical outcome of hydroxylation reactions. By modifying amino acid residues within the active site of an enzyme, it is possible to influence how the substrate binds, thereby dictating which stereoisomer of the product is formed. This level of control is difficult to achieve through traditional chemical synthesis, which often results in mixtures of stereoisomers that are challenging to separate. nih.gov

One strategy involves the use of computational redesign to rapidly generate enzyme variants with desired catalytic capabilities. This has been applied to create biocatalysts for the asymmetric addition of ammonia to substituted acrylates, producing various enantiopure β-amino acids, demonstrating the potential of computational methods in generating stereoselective enzymes. semanticscholar.org Similar computational approaches can be envisioned for designing enzymes to hydroxylate glutamic acid at a specific position with a desired stereochemistry.

The development of multi-enzyme cascade reactions represents another significant advancement. mdpi.com These one-pot systems can combine multiple biocatalytic steps to synthesize complex molecules efficiently. For example, a tandem reaction combining an aldol addition and a transamination has been developed for the diastereoselective synthesis of γ-hydroxy-α-amino acids. nih.gov An engineered enzyme could be integrated into such a cascade to produce this compound from simpler precursors with high stereoselectivity.

Below are tables summarizing key research findings in the enzymatic hydroxylation of amino acids, which underscore the potential for producing specific stereoisomers of 4-hydroxyglutamic acid through enzyme engineering.

Table 1: Engineered Enzymes for Amino Acid Hydroxylation

Enzyme ClassEngineering StrategyTarget Amino AcidKey Outcome
α-Ketoglutarate-Dependent DioxygenaseGenome Mining & ScreeningL-Lysine, L-Ornithine, L-ArginineHigh regio- and stereoselectivity for 3- or 4-hydroxyamino acids acs.org
Aspartate Ammonia LyaseComputational RedesignSubstituted AcrylatesProduction of enantiopure β-amino acids semanticscholar.orgnih.gov
P450 MonooxygenaseDirected EvolutionVarious Alkanes & Fatty AcidsImproved activity and altered regioselectivity for hydroxylation mdpi.com
L-amino acid deaminase (LAAD)Coupled with other enzymesSubstituted Cinnamic AcidsDeracemization to produce D-amino acids with high enantiomeric excess mdpi.com

Table 2: Performance of Biocatalytic Systems for Hydroxylated Amino Acid Synthesis

Biocatalytic SystemSubstrate(s)ProductConversion RateStereoselectivity (ee/de)Reference
Tandem HBPA/TransaminasePyruvate & Nonaromatic Aldehydesγ-Hydroxy-α-amino acids70-95% (Aldol addition)>95:5 dr nih.gov
Engineered Aspartate Ammonia LyaseCrotonic Acid(R)-β-aminobutanoic acid99%>99% ee nih.gov
Dual-Enzyme Cascade (LbMDH/BcLeuDH)D-α-Hydroxy AcidsL-Phenylglycine90.7%Not specified mdpi.com
Whole-cell Biocatalyst (AvPAL/PmLAAD)pNO2-cinnamic acidpNO2-D-phenylalanine71%96% ee mdpi.com

Chemical Synthesis Methodologies for 4 Hydroxyglutamic Acid and Its Analogues

Stereospecific and Enantioselective Synthesis Routes

The asymmetric synthesis of hydroxyglutamic acid analogues often relies on starting materials from the chiral pool, such as serine, glutamic acid, and 4-hydroxyproline (B1632879), where the existing chirality at the α-carbon is preserved and used to induce the desired stereochemistry at other centers. nih.gov

One notable strategy for creating the (2S,3S,4S) stereochemistry involves using a protected form of serinal. nih.gov Another approach to generate an orthogonally protected (2S,4S)-4-hydroxyglutamic acid utilizes the N-Boc derivative of (2S,4R)-4-hydroxyproline as the starting material. This method involves an inversion of the configuration at the C4 position through an intramolecular lactonization via a Mitsunobu reaction. nih.gov

Electrophilic hydroxylation is another key technique. For instance, an orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivative was synthesized as a single diastereoisomer from a pyroglutamate (B8496135) precursor using 3-phenyl-N-phenylsulfonyl oxaziridine. nih.gov Furthermore, all four stereoisomers of 4-hydroxyglutamic acid have been synthesized from a common precursor through a method involving bromination, followed by substitution and hydrolysis, allowing for separation of the diastereomers. nih.gov

The table below summarizes various starting materials and key reactions used in the stereospecific synthesis of hydroxyglutamic acid analogues.

Starting MaterialKey Reaction/StrategyTarget Stereoisomer(s)
Protected Serinal-(2S,3S,4S)
N-Boc-(2S,4R)-4-hydroxyprolineMitsunobu reaction (intramolecular lactonization)(2S,4S)
Pyroglutamate derivativeElectrophilic hydroxylation(2S,4S)
meso-Tartaric acid derivativeEnantioselective reduction of a cyclic imide(3R,4R) and (3S,4S)

Synthesis of Specific Isomers (e.g., (2S,4S)-4-Hydroxyglutamic Acid Lactone)

The synthesis of specific isomers, such as (2S,4S)-4-hydroxyglutamic acid lactone, is crucial for the total synthesis of certain natural products like the 2-formylpyrrole alkaloid hemerocallisamine I. researchgate.net A synthetic strategy for this key intermediate can start from an achiral substrate, with the target stereogenic centers being introduced through crystallization-induced diastereomer transformation. researchgate.net

One documented synthesis of (2S,4S)-4-hydroxyglutamic acid lactone involves the following key steps:

Reaction with (S)-1-(4-methoxyphenyl)ethan-1-amine to form diastereomeric salts, allowing for separation. researchgate.net

Reduction and subsequent cyclization under acidic conditions to form the lactone. researchgate.net

Protection of the amino group, for example with a Boc group, followed by oxidation to yield the desired product. researchgate.net

Preparation of Protected Derivatives for Chemical Elaboration

The use of protecting groups is essential in the synthesis of hydroxyglutamic acids to prevent unwanted side reactions and to enable sequential chemical modifications. ffi.noresearchgate.net Orthogonally protected derivatives, where different protecting groups can be removed under distinct conditions, are particularly valuable. nih.gov

Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). For instance, N-Boc derivatives are frequently used, as seen in the synthesis starting from 4-hydroxyproline. nih.gov The carboxyl groups can be protected as esters, such as methyl or benzyl (B1604629) esters, which can be selectively removed later in the synthetic sequence. nih.gov The hydroxyl group can also be protected, for example, as a silyl (B83357) ether or an acetate (B1210297) ester. nih.gov

The preparation of these protected derivatives is a key step that facilitates further chemical elaboration, such as the construction of peptide bonds or the introduction of other functional groups. nih.govmdpi.com A process for preparing N-protected di-tert-butyl esters of acidic amino acids like glutamic acid involves a transesterification reaction, which can also be applied to their derivatives. google.com

General Strategies for O-Acylation of Hydroxyamino Acids

A direct and efficient method for the O-acylation of hydroxyamino acids involves performing the reaction under acidic conditions. nih.gov This strategy is chemoselective, scalable, and often does not require chromatographic purification. ffi.nonih.gov

The underlying principle of this methodology is the protonation of the amino group in a strongly acidic medium, such as trifluoroacetic acid or methanesulfonic acid. nih.gov This protonation prevents the amino group from acting as a nucleophile and reacting with the acylating agent (e.g., an acyl chloride or anhydride). nih.gov Simultaneously, the carboxylic acid group remains in its non-dissociated form, minimizing the formation of mixed anhydrides. nih.gov Consequently, the acylation occurs selectively at the hydroxyl side-chain, yielding the O-acyl derivative. ffi.nonih.gov

This method has been successfully applied to a variety of hydroxyamino acids, including serine, threonine, and hydroxyproline (B1673980), and is a valuable tool for preparing derivatives for peptide chemistry, drug development, and as precursors for polymeric materials. ffi.nonih.gov

Derivatives and Analogues of 4 Hydroxyglutamic Acid

Design and Synthesis of Novel Analogues

The rational design of 4-hydroxyglutamic acid analogues involves introducing specific functional groups or altering the carbon skeleton to create compounds with tailored biological activities. These synthetic efforts have led to the development of phosphonate (B1237965) analogues, 4-substituted derivatives, and complex natural product derivatives.

Phosphonate analogues of amino acids are of significant pharmacological interest because the tetrahedral phosphonic acid group can mimic the transition states of enzymatic reactions. semanticscholar.org The design of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid was conceived as a phosphonate analogue of 4-hydroxyglutamic acid. semanticscholar.orgnih.gov

The synthesis of all four enantiomers of this diphosphonate analogue has been successfully achieved, providing access to stereochemically pure compounds for biological evaluation. nih.gov The core synthetic strategy involves the Abramov reaction, a key step in forming carbon-phosphorus bonds. semanticscholar.orgnih.gov The process begins with enantiomerically pure (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates. semanticscholar.orgnih.gov These chiral aldehydes undergo an Abramov reaction with diethyl phosphite. semanticscholar.orgnih.gov This reaction produces a mixture of diastereoisomeric [1-(N-Boc-amino)-3-hydroxypropane-1,3-diyl]diphosphonates. semanticscholar.orgnih.gov

Separation of these diastereomers is a critical step, which is achieved by converting the hydroxyl group into O-protected esters, such as O-acetyl or O-(4-nitrobenzoyl) derivatives, allowing for chromatographic separation. semanticscholar.orgnih.gov The final step involves the hydrolysis of the ester and phosphonate ester groups to yield the four distinct enantiomers of the target diphosphonic acid. semanticscholar.orgnih.gov The absolute configuration of the final products was confirmed using NMR spectroscopy by comparing the chemical shifts of their (S)-O-methylmandelic acid esters. semanticscholar.org

Table 1: Key Synthetic Steps for (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid

Step Reaction Type Key Reagents Intermediate/Product
1 Abramov Reaction Diethyl (R)- or (S)-1-(N-Boc-amino)-3-oxopropylphosphonate, Diethyl phosphite Diastereoisomeric mixture of Tetraethyl [1-(N-Boc-amino)-3-hydroxypropane-1,3-diyl]diphosphonates
2 Esterification Acetic anhydride (B1165640) or 4-nitrobenzoyl chloride, Triethylamine, DMAP O-protected diastereomeric diphosphonates
3 Separation High-Performance Liquid Chromatography (HPLC) Separated, optically pure O-protected diphosphonates

Modifying the 4-position of the glutamate (B1630785) scaffold is a strategy used to develop ligands for glutamate receptors and transporters. nih.gov The synthesis of a series of L-2,4-syn-4-alkylglutamic acid analogues has been accomplished through a chemoenzymatic approach. nih.gov This method utilizes the enzyme aspartate aminotransferase (AAT) from pig heart or E. coli to catalyze the key transamination step. nih.gov

The synthesis starts from corresponding 4-substituted α-ketoglutaric acids. nih.gov The enzymatic transamination process converts the keto acid into the desired amino acid with high yield and excellent enantiomeric excess (>99% ee). nih.gov This approach has been used to create a series of analogues with varying alkyl groups at the 4-position, such as methyl and ethyl groups. nih.gov Pharmacological evaluation of these compounds at human glutamate transporters (EAAT1, EAAT2, and EAAT3) revealed that even small changes in the 4-position substituent can significantly alter the biological activity profile. For instance, extending the 4-methyl group to a 4-ethyl group changed the compound from an EAAT1 substrate and EAAT2/3 inhibitor to an inhibitor of all three subtypes. nih.gov This highlights the importance of the 4-position in molecular recognition by these transporters. nih.gov

Hemerocallisamine I is a rare glutamine derivative featuring a pyrrole (B145914) ring, first isolated from the flower buds of the daylily (Hemerocallis fulva). researchgate.netacs.org It is structurally related to 4-hydroxyglutamine and represents a complex natural product derived from this amino acid scaffold. researchgate.net

The total synthesis of Hemerocallisamine I has been achieved in both racemic and enantiopure forms. researchgate.netnih.gov A key intermediate in the enantioselective synthesis is the chiral (2S,4S)-4-hydroxyglutamic acid lactone. researchgate.netnih.gov The synthesis introduces the necessary stereogenic centers through a crystallization-induced diastereomer transformation (CIDT), which allows for high stereoselectivity starting from an achiral substrate. researchgate.netnih.gov A crucial step in constructing the distinctive pyrrole scaffold of Hemerocallisamine I is a Maillard-type condensation reaction. researchgate.netnih.gov The structure and absolute configuration of the natural product were definitively determined by X-ray crystallographic analysis. acs.org

Chemical Modifications and Structural Variations

The chemical modification of 4-hydroxyglutamic acid and its derivatives is essential for creating structural diversity and probing structure-activity relationships. nih.gov These modifications can be broadly categorized into several types:

Modification of the Hydroxyl Group: The hydroxyl group at the C4 position is a prime site for modification. It can be converted to other functional groups, such as a fluoride (B91410) atom, to create fluoroglutamic acids for applications like PET imaging. nih.gov The hydroxyl group can also be used to invert the stereochemistry at the C4 center via reactions like the Mitsunobu reaction, which proceeds through an intramolecular lactonization followed by ring-opening. nih.gov

Modification of the Carbon Skeleton: The core structure can be altered to tune conformational flexibility. nih.gov This includes the synthesis of analogues with different substituents at the C4 position, as seen with 4-alkylglutamic acids. nih.gov

Protection/Deprotection Strategies: The synthesis of complex derivatives often requires the use of orthogonal protecting groups for the amino and carboxylic acid functionalities. nih.gov For example, N-Boc (tert-butyloxycarbonyl) and various ester groups (methyl, benzyl (B1604629), tert-butyl) are commonly employed to selectively mask and unmask reactive sites during a synthetic sequence. nih.govresearchgate.net

Ring Formation and Opening: 4-Hydroxyglutamic acid can be readily converted to its corresponding lactone, a valuable chiral intermediate. researchgate.netnih.gov Conversely, cyclic precursors like 4-hydroxyproline (B1632879) can be transformed into 4-hydroxyglutamic acid derivatives through oxidative cleavage of the pyrrolidine (B122466) ring. nih.gov

These chemical modifications allow for the systematic alteration of the molecule's size, shape, and electronic properties, which is fundamental to the development of new ligands for biological targets. nih.gov

Importance of Chiral Intermediates in Derivative Synthesis

The biological activity of 4-hydroxyglutamic acid derivatives is often highly dependent on their stereochemistry. Therefore, controlling the absolute configuration at each chiral center is paramount during synthesis. The use of optically pure chiral intermediates is the most effective strategy to achieve this control. nih.govresearchgate.net

Chiral intermediates serve as foundational building blocks, ensuring that the desired stereochemistry is incorporated early in the synthetic route and maintained throughout subsequent transformations. nih.gov Several approaches are used to obtain these crucial molecules:

The Chiral Pool: Syntheses often start from readily available, inexpensive chiral molecules from nature, such as other amino acids or sugars. nih.gov For instance, (2S,4R)-4-hydroxyproline is a common starting material for synthesizing derivatives of (2S,4R)-4-hydroxyglutamic acid. nih.gov Similarly, D-glucose can serve as a chiral template for certain stereoisomers. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to an achiral substrate to guide a stereoselective reaction. After the desired chirality is induced, the auxiliary is removed. This strategy has been employed in the synthesis of isomers of 4-hydroxyisoleucine, a related compound, using an optically pure chiral oxazinone auxiliary derived from (1R,2R,5R)-2-hydroxypinan-3-one. researchgate.net

Asymmetric Catalysis: Enzymes or chiral catalysts are used to create the desired stereocenter from a prochiral substrate. The chemoenzymatic synthesis of 4-substituted glutamate analogues using aspartate aminotransferase is a prime example of this approach, yielding products with very high enantiomeric excess. nih.gov

The synthesis of the natural product Hemerocallisamine I underscores the importance of chiral intermediates, where the (2S,4S)-4-hydroxyglutamic acid lactone is the key component that dictates the final product's absolute stereochemistry. researchgate.netnih.gov Without such well-defined chiral building blocks, the synthesis would result in a mixture of stereoisomers, which are often difficult to separate and may have different or undesirable biological activities.

Biological Activities and Pharmacological Relevance of 4 Hydroxyglutamic Acid and Its Analogues

Role in Inherited Metabolic Disorders

Primary Hyperoxaluria Type 3 (PH3) as a Biomarker and Metabolic Precursor

4-Amino-3-hydroxyglutamic acid, also known as 4-hydroxyglutamate (4OHGlu), has been identified as a key biomarker for the diagnosis of Primary Hyperoxaluria Type 3 (PH3), an autosomal recessive genetic disorder. This condition is characterized by the excessive production of oxalate, leading to the formation of kidney stones. PH3 is caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase. This enzyme is crucial in the metabolic pathway of hydroxyproline (B1673980), where it catalyzes the conversion of 4-hydroxy-2-oxoglutarate (HOG) into glyoxylate (B1226380) and pyruvate (B1213749).

In individuals with PH3, the deficiency in HOGA1 activity leads to an accumulation of HOG. Consequently, the metabolic precursor to HOG, 4-hydroxyglutamate, also accumulates and is excreted in the urine in significantly elevated amounts. This makes the measurement of urinary 4-hydroxyglutamate a reliable and high-throughput method for the biochemical screening and diagnosis of PH3. Studies have shown that patients with PH3 have markedly increased levels of 4OHGlu in their urine compared to healthy individuals. Furthermore, obligate carriers of the HOGA1 mutation (parents of affected individuals) may also show moderately increased levels of urinary 4-hydroxyglutamate. The stability of 4-hydroxyglutamate in urine samples further enhances its utility as a diagnostic marker.

The following table summarizes the typical urinary levels of 4-hydroxyglutamate in individuals with and without Primary Hyperoxaluria Type 3.

GroupUrinary 4-Hydroxyglutamate Levels (μmol/mmol creatinine)
PH3 Patients 6.5 to 98
Age-matched Controls <4.2
Obligate Carriers (Parents) 0.6 to 2.5

Data compiled from studies on PH3 patient cohorts.

Involvement in Hyperornithinemia with Gyrate Atrophy (HOGA)

Hyperornithinemia with Gyrate Atrophy (HOGA) is a rare autosomal recessive metabolic disorder caused by a deficiency of the enzyme ornithine aminotransferase (OAT). This deficiency leads to a significant elevation of ornithine levels in the plasma and other bodily fluids. The OAT enzyme plays a crucial role in the metabolism of ornithine, converting it to glutamate-5-semialdehyde, which is then further metabolized to glutamate (B1630785) and proline.

The direct involvement of this compound in the pathophysiology of HOGA is not well-established in the current scientific literature. However, given that OAT is a key enzyme in glutamate metabolism, it is plausible that a deficiency in its activity could have downstream effects on related metabolic pathways, potentially including those involving hydroxyglutamates. One of the biochemical findings in patients with HOGA is a decrease in whole blood glutamic acid levels. This alteration in glutamate homeostasis could theoretically influence the metabolism of its hydroxylated derivatives. Further research is needed to elucidate any specific role or alteration in the levels of this compound in individuals with Hyperornithinemia with Gyrate Atrophy.

Association with Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Deficiency Pathway

Arginine:Glycine Amidinotransferase (AGAT) deficiency is an inborn error of metabolism that affects the first step of creatine (B1669601) biosynthesis. The AGAT enzyme is responsible for catalyzing the reaction between arginine and glycine to form guanidinoacetate, the precursor of creatine, and ornithine. A deficiency in AGAT leads to a lack of creatine in the brain and muscles, resulting in intellectual disability and muscle weakness.

While the primary metabolic pathway of AGAT deficiency is well-understood, the direct association with this compound is not extensively documented in research literature. The Human Metabolome Database lists an association between 4-hydroxy-L-glutamic acid and the AGAT deficiency pathway. However, detailed biochemical studies elucidating the mechanism of this involvement are currently lacking. It is possible that the altered levels of arginine, glycine, and ornithine in AGAT deficiency could indirectly affect other metabolic pathways, including the metabolism of amino acid derivatives like 4-hydroxyglutamic acid. Further investigation is required to confirm and characterize the nature of this association.

Interaction with Neurotransmitter Systems and Transporters

Ligand Activity at Glutamate Transporters (EAAT1, EAAT2, EAAT3)

This compound exhibits stereospecific interactions with excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations. Research has demonstrated that the different stereoisomers of 4-hydroxyglutamic acid have distinct activities at these transporters.

Specifically, the (2S,4S) stereoisomer of 4-hydroxyglutamic acid has been identified as a substrate for the glutamate transporter subtypes EAAT1, EAAT2, and EAAT3. This means that it is recognized and transported by these proteins into the cell. In contrast, the (2S,4R) stereoisomer does not appear to interact with these transporters. This stereoselectivity highlights the precise structural requirements for ligand binding and transport by the EAATs.

The ability of the (2S,4S) isomer to act as a substrate suggests that it can compete with glutamate for transport, and therefore, could potentially modulate glutamatergic neurotransmission by influencing the clearance of synaptic glutamate. The following table summarizes the known interactions of 4-hydroxyglutamic acid stereoisomers with EAATs.

StereoisomerInteraction with EAAT1, EAAT2, EAAT3
(2S,4S)-4-hydroxyglutamic acid Substrate
(2S,4R)-4-hydroxyglutamic acid No significant interaction

Detailed kinetic parameters (e.g., K_m, V_max) for the transport of (2S,4S)-4-hydroxyglutamic acid by each EAAT subtype are not extensively reported in the available literature.

Broader Impact on Glutamatergic Neurotransmission

The influence of this compound on glutamatergic neurotransmission extends beyond its interaction with transporters and includes direct activity at glutamate receptors. Similar to its interactions with EAATs, the effects of 4-hydroxyglutamic acid on glutamate receptors are also stereospecific.

The (2S,4S) isomer of 4-hydroxyglutamic acid has been shown to have a similar potency to L-glutamic acid at metabotropic glutamate receptors mGluR1a and mGluR8a, while displaying low affinity for AMPA and NMDA receptors. In contrast, the (2S,4R) isomer demonstrates a significant preference for the NMDA receptor. Furthermore, the (2S,3S,4S) stereoisomer acts as a selective agonist of mGluR1 and a weak antagonist of mGluR4.

This differential activity of the stereoisomers at various glutamate receptor subtypes indicates that 4-hydroxyglutamic acid and its analogues can have complex and nuanced effects on glutamatergic signaling. By selectively activating or antagonizing specific receptor subtypes, these compounds can modulate synaptic plasticity, neuronal excitability, and other processes regulated by glutamate. The ability to target specific receptor populations with stereoisomers of 4-hydroxyglutamic acid makes them valuable tools for studying the physiological roles of these receptors and for the potential development of novel therapeutic agents targeting the glutamatergic system.

Potential as Bioactive Compounds and Precursors for Therapeutics

4-Hydroxyglutamic acid and its analogues represent a class of compounds with significant potential in the development of novel therapeutic agents. Their structural similarity to the essential amino acid glutamic acid allows them to interact with various biological pathways, leading to a range of pharmacological activities. Researchers have explored their utility as anticancer, antimicrobial, and antiviral agents, as well as their applications in the specialized field of peptide chemistry.

Anticancer Activity of Hydroxyglutamic Acid Derivatives

The crucial role of glutamine in the metabolism of cancer cells has led to the investigation of glutamic acid derivatives as potential anticancer agents. Since neoplastic cells often exhibit a lower reactivity of L-glutamine synthetase, they become dependent on external sources of glutamine, making this metabolic pathway an attractive target for therapeutic intervention. nih.gov

Derivatives of hydroxyglutamic acid have shown promise in this area. An aryl amide derivative of L-threo-γ-hydroxy glutamic acid has been reported to be active against various tumors. nih.gov Furthermore, L-glutamic acid-γ-monohydroxamate, a glutamine analogue, has demonstrated significant cytotoxicity against L1210 leukemia cells in culture and notable anti-tumoral activity in vivo against both L1210 leukemia and B16 melanoma. nih.govnih.gov In vitro studies revealed that this compound caused a concentration-dependent inhibition of L1210 cell growth, leading to complete cell death at a concentration of 500 microM after 72 hours of incubation. nih.gov The cytotoxic effects of L-glutamic acid-γ-monohydroxamate were not reversed by L-glutamine or L-glutamic acid, suggesting a distinct mechanism of action. nih.gov

Computational studies have also been employed to explore the anticancer potential of glutamic acid derivatives. By theoretically formulating and screening numerous derivatives, researchers have identified compounds with predicted cytotoxicity against breast adenocarcinoma, lung cancer cell lines, colon carcinoma, and T-cells from acute leukemia. researchgate.net These in silico approaches help in prioritizing candidates for further experimental validation. researchgate.net

Below is a table summarizing the observed anticancer activity of selected hydroxyglutamic acid derivatives:

CompoundCancer Cell Line/ModelObserved Activity
Aryl amide derivative of L-threo-γ-hydroxy glutamic acidVarious tumorsActive against various tumors nih.gov
L-glutamic acid-γ-monohydroxamateL1210 leukemiaComplete cytotoxicity in vitro; Marked anti-tumoral activity in vivo nih.govnih.gov
L-glutamic acid-γ-monohydroxamateB16 melanomaMarked anti-tumoral activity in vivo nih.govnih.gov

Antifungal, Antibacterial, and Antiviral Properties of Hydroxyamino Acids

Hydroxyamino acids, including derivatives of hydroxyglutamic acid, have been identified as components of natural products with antimicrobial properties. For instance, the isomers (2R,3S)- and (2R,3R)-3-hydroxyglutamic acid are constituents of kutznerides, a group of hexadepsipeptides isolated from the actinomycete Kutzneria sp. 744 that exhibit both antifungal and antimicrobial activities. nih.gov

The antibacterial potential of glutamic acid and its analogues has also been investigated. Studies have shown that glutamic acid itself exhibits inhibitory activity against certain bacterial strains. nih.gov Furthermore, a study assessing various glutamic acid derivatives found that glutamic acid diethyl ester (GLADE) showed the most promising results against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antiviral research, poly-γ-glutamic acid (γ-PGA), a polypeptide secreted by Bacillus species, has demonstrated antiviral activity against SARS coronavirus and hepatitis C virus. nih.gov This activity is mediated through the induction of type I interferon responses. nih.gov While not a direct analogue of this compound, this finding highlights the potential for glutamic acid-containing polymers in antiviral applications.

The following table provides a summary of the antimicrobial activities of hydroxyamino acids and their derivatives:

Compound/DerivativeActivity TypeOrganism/VirusSource/Finding
(2R,3S)- and (2R,3R)-3-hydroxyglutamic acidAntifungal, AntimicrobialNot specifiedComponent of kutznerides nih.gov
Glutamic acidAntibacterialVarious bacterial strainsInhibitory activity observed nih.gov
Glutamic acid diethyl ester (GLADE)AntibacterialGram-positive and Gram-negative bacteriaPromising results against tested strains nih.gov
Poly-γ-glutamic acid (γ-PGA)AntiviralSARS coronavirus, Hepatitis C virusInduces type I interferon responses nih.gov

Applications in Peptide Chemistry and Drug Development

Hydroxyglutamic acids are valuable building blocks in peptide chemistry and drug development due to their unique structural features. The presence of both amino and hydroxyl groups allows for the formation of additional hydrogen bonds, which can influence the conformation and biological activity of peptides. nih.gov Orthogonally protected derivatives of hydroxyglutamic acids are particularly useful as chirons in the synthesis of complex natural products and peptide analogues. nih.gov For example, an orthogonally protected derivative of (4S)-4-hydroxy-L-glutamic acid was required for the total synthesis of the thiopeptide antibiotic nosiheptide. nih.gov

The incorporation of unnatural amino acids, such as hydroxyglutamic acid derivatives, into peptides can enhance their therapeutic properties. These modifications can lead to improved stability against enzymatic degradation, thereby increasing the half-life of peptide-based drugs. mdpi.com

Furthermore, amino acids are increasingly being used as promoieties in prodrug design to enhance the pharmaceutical and pharmacological properties of parent drugs. mdpi.com By attaching an amino acid to a drug molecule, it is possible to improve its bioavailability, decrease its toxicity, and achieve targeted delivery to specific tissues or organs. mdpi.com This approach has been successfully applied to develop antiviral and anticancer prodrugs with improved efficacy. mdpi.com The unique chemical properties of this compound make it a potential candidate for such applications in the future.

Structure Activity Relationships Sar in 4 Hydroxyglutamic Acid and Its Analogues

Elucidation of Molecular Determinants for Receptor Binding and Enzymatic Activity

The biological activity of 4-amino-3-hydroxyglutamic acid and its analogues is largely dictated by their ability to bind to and modulate the function of glutamate (B1630785) receptors and to be recognized by specific enzymes. The precise three-dimensional arrangement of functional groups on the glutamic acid backbone is critical for these interactions.

For receptor binding, the amino acid moiety, consisting of the α-amino and α-carboxyl groups, is a primary determinant. These groups form crucial hydrogen bonds and electrostatic interactions within the ligand-binding domains of glutamate receptors. For instance, in the glutamate binding site of NMDA receptors, the α-amino group of glutamate interacts with the side chains of serine and threonine residues, while the α-carboxyl group forms salt bridges with arginine residues. researchgate.net The γ-carboxyl group also plays a vital role in anchoring the ligand within the binding pocket through interactions with other charged or polar amino acid residues. researchgate.net The introduction of a hydroxyl group at the 3- or 4-position of the glutamate backbone adds another layer of complexity and potential for specific interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional contacts within the receptor's binding site that can influence both affinity and efficacy.

Computational modeling and mutagenesis studies of metabotropic glutamate receptors (mGluRs) have further illuminated the specifics of ligand recognition. For example, in the mGluR4 subtype, lysine (B10760008) and glutamate residues within the binding pocket are key for high-affinity agonist binding. nih.gov The positively charged amino acids in this region are thought to interact with the negatively charged groups of the glutamate analogue. nih.gov The presence and position of a hydroxyl group on the glutamic acid scaffold can significantly alter the binding orientation and affinity for different mGluR subtypes.

From an enzymatic perspective, while specific data on the enzymatic processing of this compound is limited, studies on related compounds provide valuable insights. For instance, the metabolism of 3-hydroxyglutaric acid, a structurally similar dicarboxylic acid, involves mitochondrial enzymes such as 3-methylglutaconyl-CoA hydratase. rupahealth.combiocrates.com This suggests that hydroxyglutamic acid analogues could be substrates for various hydratases, dehydrogenases, and transaminases. The stereochemistry and the position of the hydroxyl group are expected to be critical determinants for enzyme recognition and turnover. Furthermore, 4-hydroxyglutamate has been identified as a biomarker in primary hyperoxaluria type 3, indicating its involvement in the 4-hydroxyproline (B1632879) catabolic pathway and its interaction with enzymes like 4-hydroxy-2-oxoglutarate aldolase. nih.gov The metabolism of 4-amino-3-hydroxybenzoic acid by certain bacteria involves a meta-cleavage pathway with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase, highlighting the diverse enzymatic transformations that can occur on aminohydroxy-substituted aromatic rings, which can be conceptually related to the aliphatic backbone of glutamic acid. nih.gov

Influence of Stereochemistry on Biological Efficacy and Selectivity

The stereochemical configuration of 4-hydroxyglutamic acid analogues is a paramount factor in determining their biological efficacy and selectivity for different glutamate receptor subtypes and transporters. The presence of two or more chiral centers in these molecules gives rise to multiple stereoisomers, each with a unique three-dimensional shape that can dramatically alter its interaction with the chiral environment of a biological target.

Research has consistently demonstrated that even subtle changes in stereochemistry can switch a compound's activity from an agonist to an antagonist, or shift its selectivity from one receptor subtype to another. For example, the (2S,4R) and (2S,4S) stereoisomers of 4-methylglutamic acid exhibit distinct pharmacological profiles. The (2S,4R) isomer is selective for kainate receptors, while the (2S,4S) isomer shows selectivity for metabotropic glutamate receptors (mGluR1α and mGluR2). nih.gov This highlights how the spatial orientation of the substituent at the 4-position influences receptor recognition.

Similarly, different stereoisomers of β-hydroxyglutamic acid show varied effects, with the L-isomers generally being the active forms. researchgate.net This underscores the importance of the stereochemistry at the α-carbon for receptor interaction, a common feature for glutamate receptor agonists.

The following interactive table summarizes the influence of stereochemistry on the biological activity of selected 4-hydroxyglutamic acid analogues.

CompoundStereochemistryPrimary Target(s)Observed Activity
4-Methylglutamic acid(2S,4R)Kainate ReceptorsSelective Agonist
4-Methylglutamic acid(2S,4S)mGluR1α, mGluR2Selective Agonist
(S)-4-Methyleneglutamic acid(S)AMPA, Kainate, NMDA, mGluR1α, mGluR2Non-selective Agonist
β-Hydroxyglutamic aciderythro-LPON (Periodically Oscillating Neuron)Inhibitory Effect
β-Hydroxyglutamic acidthreo-LPON (Periodically Oscillating Neuron)Inhibitory Effect (less potent than erythro-L)
β-Hydroxyglutamic acidD-isomersPON (Periodically Oscillating Neuron)No Effect

This stereochemical dependence extends to excitatory amino acid transporters (EAATs). The specific geometry of a molecule dictates whether it can fit into the substrate binding site and be transported across the cell membrane.

Rational Design of Analogues based on SAR Studies

The insights gained from SAR studies have been pivotal in the rational design of novel 4-hydroxyglutamic acid analogues with tailored pharmacological profiles. By understanding which structural features are responsible for affinity, selectivity, and efficacy at specific targets, medicinal chemists can design new molecules with improved therapeutic potential.

One of the key strategies in the rational design of these analogues is the manipulation of stereochemistry. The knowledge that different stereoisomers interact preferentially with distinct receptor subtypes allows for the synthesis of stereochemically pure compounds to achieve desired selectivity. For instance, if a selective kainate receptor agonist is desired, the synthesis would be directed towards obtaining the (2S,4R) stereoisomer of a 4-substituted glutamic acid analogue.

Another approach involves the introduction of conformational constraints into the glutamic acid backbone. By incorporating cyclic structures or bulky substituents, the rotational freedom of the molecule is reduced, locking it into a specific conformation that may be optimal for binding to a particular receptor subtype. This can lead to both increased potency and selectivity. For example, the development of conformationally restricted cyclopropyl (B3062369) glutamate analogues has led to compounds with high selectivity for specific mGluR subtypes. researchgate.net

Furthermore, SAR studies guide the modification of functional groups to enhance binding or alter activity. The hydroxyl group in 4-hydroxyglutamic acid provides a handle for further chemical modification. It can be esterified, etherified, or replaced with other functional groups to probe the steric and electronic requirements of the receptor binding pocket. For example, if a hydrogen bond donor is found to be crucial at a certain position, the hydroxyl group can be maintained or replaced by another group with similar properties, like an amino or thiol group. Conversely, if steric bulk is detrimental to activity, smaller substituents would be explored.

The design of selective ligands for glutamate receptors is an active area of research, with the ultimate goal of developing drugs for a variety of neurological and psychiatric disorders. nih.gov The principles of rational design, informed by detailed SAR studies of compounds like 4-hydroxyglutamic acid and its analogues, are essential for achieving this goal.

Research Models and Methodologies in 4 Hydroxyglutamic Acid Studies

In Vitro Biochemical Assays (e.g., Enzyme Activity, Binding Assays)

In vitro biochemical assays are fundamental for elucidating the direct interactions of a compound with biological molecules like enzymes and receptors, independent of a cellular context. These assays are crucial for determining enzymatic activity, inhibition, and binding affinities.

Enzyme Activity Assays: To study how 4-amino-3-hydroxyglutamic acid might be metabolized or how it affects enzyme function, researchers can employ various enzyme activity assays. assaygenie.com These are laboratory methods designed to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition. thermofisher.com The process generally involves initiating a reaction by combining the enzyme with its substrate and then monitoring the formation of a product or the disappearance of the substrate over time. sigmaaldrich.com

For instance, if an enzyme is suspected of metabolizing this compound, its activity can be quantified by measuring the consumption of the amino acid or the appearance of a metabolite. Spectroscopic methods, including absorption and fluorescence assays, are common choices for monitoring these reactions. thermofisher.com A study on the formation of 3-hydroxyglutaric acid, a related compound, utilized assays to measure the activity of acyl-CoA-dehydrogenases, demonstrating the conversion of a substrate (glutaryl-CoA) to a product (glutaconyl-CoA). nih.gov Similarly, a continuous enzyme-coupled assay was developed for microbial transglutaminase activity, which could be adapted to study enzymes that interact with glutamic acid derivatives. nih.gov

Binding Assays: Binding assays are used to measure the affinity and specificity with which a molecule, such as this compound, binds to a target protein or receptor. These assays are critical for understanding its potential biological targets and mechanism of action. Techniques like equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding constants (Kd), stoichiometry, and thermodynamics of the interaction.

Cell-Based Experimental Models

By introducing this compound to cultured cells, scientists can trace its journey across the cell membrane and its subsequent metabolic transformations. For example, an in vitro explant model using intestinal tissue has been employed for studies of amino acid metabolism, a technique that could be applied to investigate the intestinal absorption and enterocyte metabolism of hydroxyglutamic acids. researchgate.net Furthermore, genome-scale models of mammalian metabolism can be used in conjunction with experimental data to predict the activity of metabolic functions and pathways, including those related to amino acid metabolism. nih.govmdpi.com Despite the availability of these general models, specific cell-based studies focusing on this compound are not prominently featured in the reviewed literature.

Analytical Techniques for Detection and Quantification (e.g., Mass Spectrometry, HPLC)

Accurate detection and quantification are paramount for studying any chemical compound in biological and chemical systems. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful, often coupled, techniques for the analysis of amino acids and their derivatives. who.intnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying amino acids. shimadzu.com Due to the fact that most amino acids lack a strong chromophore for UV detection, a derivatization step is often required. shimadzu.commyfoodresearch.com This involves reacting the amino acid with a chemical agent to attach a UV-active or fluorescent tag. Both pre-column and post-column derivatization methods are widely used. who.intresearchgate.net

Different HPLC modes can be employed, including ion-exchange and reversed-phase chromatography. who.int For polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an effective approach, sometimes allowing for analysis without derivatization. jocpr.com A review of HPLC methods for glutamic acid highlights the use of HILIC columns for separating compounds in the glutamate (B1630785) metabolomic cycle. helixchrom.com

Below is an example of an HPLC method, based on a protocol for structurally similar compounds, that could be adapted for the analysis of this compound.

ParameterCondition
Column TypeHILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase AAcetonitrile
Mobile Phase BAmmonium Acetate (B1210297) Buffer
GradientGradient elution to optimize separation
DetectorUV-Vis or Fluorescence (post-derivatization) / Mass Spectrometer

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and specific technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it provides a powerful tool for analyzing complex mixtures. helixchrom.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which provides structural information and allows for highly selective quantification. nih.gov

This technique is particularly valuable for identifying post-translational modifications on proteins, such as the hydroxylation of amino acid residues. nih.gov It has been used to quantify α-hydroxy acids in complex mixtures, demonstrating its utility for compounds structurally related to this compound. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another alternative, which typically requires derivatization to make the amino acids volatile. mdpi.com

Future Directions and Emerging Research Avenues

Development of Advanced Stereoselective Synthetic Strategies

The precise three-dimensional arrangement of atoms in 4-Amino-3-hydroxyglutamic acid is critical to its biological function. Consequently, the development of advanced stereoselective synthetic methods is a primary focus of chemical research. These strategies are essential for producing specific stereoisomers in high purity, which is necessary for detailed biological evaluation and therapeutic development.

Current research efforts are directed towards several promising approaches:

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, syntheses of nonracemic hydroxyglutamic acids often begin with readily available natural products such as serine, glutamic acid, and 4-hydroxyproline (B1632879). The inherent chirality of these starting materials provides a scaffold to control the stereochemistry of the final product. A notable example involves using 4-hydroxyproline, which can be chemically transformed through oxidation and ring-opening to yield protected forms of 4-hydroxyglutamate.

Asymmetric Catalysis: This approach employs chiral catalysts to induce stereoselectivity in a reaction, allowing for the creation of a specific stereoisomer from achiral or racemic precursors. This method is highly efficient and is a cornerstone of modern organic synthesis.

Biocatalytic Methods: The use of enzymes offers a powerful and environmentally friendly alternative for stereoselective synthesis. A tandem enzymatic approach combining an enantioselective pyruvate-aldolase and selective transaminases has been developed for the synthesis of chiral γ-hydroxy-α-amino acids. This method demonstrates high efficiency and remarkable stereoselectivity, showcasing the potential of biocatalysis in producing complex amino acid derivatives.

Future work will likely focus on improving the efficiency, scalability, and versatility of these methods to allow for the synthesis of a wider range of this compound analogues for further study.

Deeper Elucidation of Regulatory Mechanisms in Metabolic Pathways

This compound is a key metabolite in the degradation pathway of 4-hydroxyproline. Understanding the regulatory mechanisms that control its formation and subsequent metabolism is crucial for comprehending its physiological and pathological roles. Amino acid metabolism is a tightly regulated process, essential for cellular energy, nitrogen balance, and biosynthesis.

Key research questions in this area include:

Enzymatic Regulation: Identifying and characterizing the enzymes responsible for the synthesis and breakdown of this compound. Understanding how the activity of these enzymes is controlled (e.g., by substrate availability, allosteric regulation, or post-translational modifications) is a primary objective.

Gene Expression: Investigating the transcriptional regulation of genes encoding the metabolic enzymes in its pathway. Fungal systems have shown that cross-pathway control mechanisms can upregulate genes for amino acid biosynthesis in response to cellular stress, a process governed by master transcription factors. Similar regulatory networks likely exist in humans and influence the levels of this amino acid.

Metabolic Crosstalk: Exploring how the 4-hydroxyproline pathway interacts with other major metabolic routes, such as the tricarboxylic acid (TCA) cycle. As a derivative of glutamic acid, it is closely linked to the metabolism of α-ketoglutarate, a central intermediate in energy metabolism. Disruptions in this pathway could have far-reaching effects on cellular function.

A deeper understanding of these regulatory processes will provide insight into metabolic disorders associated with this pathway, such as Primary Hyperoxaluria Type 3.

Discovery of Novel Biological Functions and Therapeutic Targets

While its role as a metabolic intermediate is established, the full spectrum of biological functions for this compound remains an active area of investigation. As a structural analogue of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, it holds potential for interacting with glutamate (B1630785) receptors and other neuronal targets.

Emerging research is focused on:

Neuromodulatory Activity: Assessing the ability of this compound and its stereoisomers to bind to and modulate the activity of various glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors). Analogues of glutamic acid are critical tools for mapping the active sites of these receptors. A novel AMPA receptor potentiator, for example, has been shown to reverse cognitive deficits in a mouse model of schizophrenia, highlighting the therapeutic potential of targeting this system.

Enzyme Inhibition: Investigating whether it can act as an inhibitor or modulator of enzymes involved in amino acid metabolism or other biological processes.

Natural Product Scaffolding: Hydroxyglutamic acids have been identified as components of complex and biologically active natural products, including certain antibiotic peptides. This suggests that this compound could serve as a building block for the synthesis of novel bioactive compounds.

The discovery of new biological functions could identify novel therapeutic targets for neurological disorders, metabolic diseases, and other conditions.

Application in Biomarker Discovery and Diagnostic Development

One of the most significant recent findings related to this compound is its validation as a robust biomarker for the diagnosis of Primary Hyperoxaluria Type 3 (PH3). PH3 is an inborn error of 4-hydroxyproline metabolism that leads to kidney stone disease.

The clinical utility of this compound as a biomarker is well-documented:

Diagnostic Specificity: Elevated levels of this compound (also referred to as 4-hydroxyglutamate or 4OHGlu in diagnostic literature) are highly specific for PH3.

High-Throughput Screening: Measurement of this compound can be readily incorporated into existing multi-analyte panels used for comprehensive screening for inborn errors of metabolism, allowing for efficient and rapid diagnosis.

Sample Types: It can be reliably detected in both urine and dried blood spot samples, making it suitable for newborn screening programs.

The table below summarizes key data on urinary this compound levels in different populations, demonstrating its effectiveness as a diagnostic marker.

Patient GroupUrinary this compound Levels (mmol/mol creatinine)Significance
PH3 Patients (n=9)15.4 - 105Significantly elevated
Obligate Carriers (Parents, n=8)0.6 - 2.5Moderately, but significantly, increased
Age-Matched Controls&lt;1.4Normal range

Future research may explore its potential as a biomarker for other metabolic disorders or as a marker for monitoring disease progression and therapeutic response in PH3 patients. The application of broader metabolomics and amino acid profiling continues to identify new biomarkers for various diseases, and this compound is a prime example of a successful discovery in this field.

Integration into Medicinal Chemistry and Drug Design Pipelines

The incorporation of unnatural amino acids into peptides and small molecules is a powerful strategy in modern drug discovery. These unique building blocks can be used to optimize the pharmacological and pharmacokinetic properties of drug candidates. This compound, with its distinct stereochemistry and functional groups (an additional hydroxyl group and amino group compared to glutamic acid), represents a valuable scaffold for medicinal chemists.

Potential applications in drug design include:

Peptidomimetics: Using it as a structural component to create peptide-based drugs with enhanced stability against enzymatic degradation, improved receptor binding affinity, and better target selectivity.

Conformational Constraints: The hydroxyl group can introduce conformational rigidity into a peptide backbone or small molecule, which can lock the molecule into a biologically active shape and improve binding to its target.

Increased Polarity and Binding: The additional polar hydroxyl and amino groups can form new hydrogen bonds with a biological target, potentially increasing binding affinity and specificity. They can also improve the solubility and other physicochemical properties of a drug candidate.

By integrating this compound into combinatorial libraries and rational drug design programs, researchers can explore a vast chemical space to develop novel therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 4-amino-3-hydroxyglutamic acid in complex mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (LC-MS/MS) to separate and quantify the compound. Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) to confirm stereochemistry and functional groups. For purity assessment, differential scanning calorimetry (DSC) can verify melting points (211–215°C for structurally similar derivatives) . Reference standards should be sourced from institutions like NIST for validated data .

Q. How can researchers design synthesis protocols for this compound while minimizing racemization?

  • Methodological Answer : Employ enantioselective synthesis techniques, such as asymmetric catalysis or enzymatic resolution, to preserve stereochemical integrity. Use protecting groups (e.g., tert-butoxycarbonyl for amino groups) during carboxylate activation to prevent unwanted side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or infrared (IR) spectroscopy for real-time analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound in NADES formulations?

  • Methodological Answer : Discrepancies in solubility (e.g., 4.21 mg/mL in proline-based NADES vs. lower values in other systems) may arise from solvent polarity or hydrogen-bonding variations . To address this:

  • Conduct molecular dynamics simulations to model solute-solvent interactions.
  • Validate experimentally using phase-solubility studies under controlled temperature and pH.
  • Compare with reference systems like proline–glutamic acid NADES to identify structural determinants (e.g., chain length, functional groups) .

Q. How can computational modeling optimize this compound for drug delivery applications?

  • Methodological Answer : Apply density functional theory (DFT) to predict the compound’s binding affinity with target biomolecules (e.g., enzymes or receptors). Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with drug carriers like liposomes or polymeric nanoparticles. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference (e.g., proteins or salts) can suppress ionization in LC-MS/MS. Mitigate this by:

  • Preprocessing samples with solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.
  • Using isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct for recovery variations.
  • Optimizing mass transitions (e.g., m/z 178 → 132 for quantification) to enhance specificity .

Data Interpretation and Optimization

Q. How do researchers reconcile conflicting bioactivity results for this compound across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols by:

  • Replicating experiments under harmonized conditions (e.g., ISO/IEC 17025 guidelines).
  • Performing orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate activity.
  • Analyzing batch-to-batch variability via HPLC-UV to ensure compound integrity .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Methodological Answer : Degradation in water is often due to hydrolysis or oxidation. Stabilize by:

  • Adjusting pH to 6–7 to minimize carboxylate group reactivity.
  • Adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA).
  • Lyophilizing the compound and storing it at −20°C under inert gas (e.g., argon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.